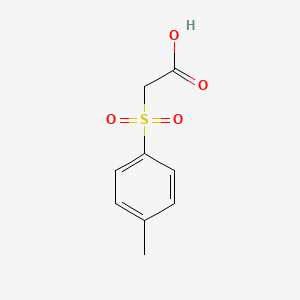

4-Toluenesulfonylacetic acid

CAS No.: 3937-96-0

Cat. No.: VC1963001

Molecular Formula: C9H10O4S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3937-96-0 |

|---|---|

| Molecular Formula | C9H10O4S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | 2-(4-methylphenyl)sulfonylacetic acid |

| Standard InChI | InChI=1S/C9H10O4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

| Standard InChI Key | AQDHXMBUTDLAMD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

4-Toluenesulfonylacetic acid is known by multiple synonyms in scientific literature and chemical databases. The diversity of naming conventions reflects its widespread use across different chemical disciplines.

Table 1: Identification and Nomenclature of 4-Toluenesulfonylacetic Acid

| Parameter | Information |

|---|---|

| CAS Number | 3937-96-0 |

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]acetic acid |

| Common Synonyms | p-Toluenesulfonylacetic acid, Tosylacetic acid, 2-Tosylacetic acid, (4-Tolylsulphonyl)acetic acid |

| InChI Key | AQDHXMBUTDLAMD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |

The compound belongs to the class of aryl sulfones, specifically those containing a carboxylic acid functional group. Its structure combines the tosyl group (p-toluenesulfonyl) with an acetic acid moiety, creating a molecule with both acidic and electrophilic properties .

Structural Features

The structure of 4-toluenesulfonylacetic acid consists of a p-tolyl group (4-methylphenyl) connected to a sulfonyl group (-SO₂-), which is further attached to a methylene group (-CH₂-) linked to a carboxylic acid function (-COOH). This arrangement provides the molecule with unique reactivity patterns that can be leveraged in various chemical transformations .

Physical Properties

4-Toluenesulfonylacetic acid presents as a white crystalline solid under standard conditions, with distinct physical properties that influence its handling and applications in laboratory and industrial settings.

Table 2: Physical Properties of 4-Toluenesulfonylacetic Acid

The compound's limited water solubility combined with its solubility in organic solvents makes it suitable for reactions in non-aqueous media. Its relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding through the carboxylic acid group and dipole interactions involving the sulfonyl group .

Synthesis Methods

Industrial Production

The industrial synthesis of 4-toluenesulfonylacetic acid typically employs p-toluenesulfonyl chloride as the starting material in a multi-step process. This pathway represents an economically viable approach for large-scale production.

Table 3: Industrial Synthesis Parameters

| Parameter | Optimum Conditions | Effect |

|---|---|---|

| pH Range | 1.0-4.0 | Critical for high yields |

| Reaction Temperature | 60-100°C | Facilitates reaction completion |

| Reaction Time | 1-3 hours | Dependent on temperature |

| Additives | Iodide | Increases yield |

| p-Toluenesulfinate Concentration | 10-17 weight% | Optimal concentration range |

A key industrial method involves the reaction of sodium p-toluenesulfinate with chloroacetic acid. According to Japanese patent JP3167354B2, the reaction proceeds optimally when the pH is adjusted between 1.0 and 4.0. The addition of iodide to the reaction mixture significantly improves yields, making this approach commercially attractive .

The first step involves the preparation of sodium p-toluenesulfinate from p-toluenesulfonyl chloride:

-

p-Toluenesulfonyl chloride is reacted with sodium sulfite in an aqueous medium

-

The reaction is typically conducted at 60-100°C for 1-3 hours

The second step involves the reaction of sodium p-toluenesulfinate with chloroacetic acid:

-

Chloroacetic acid is added to the sodium p-toluenesulfinate solution

-

The pH is carefully adjusted between 1.0-4.0 using a base

-

Optional addition of iodide enhances yield

-

The product is isolated by acidification and crystallization

Laboratory Scale Preparation

For laboratory purposes, alternative methods may be employed to synthesize 4-toluenesulfonylacetic acid in smaller quantities with high purity.

One approach involves the oxidation of (4-methylphenyl)thioacetic acid derivatives using appropriate oxidizing agents to convert the thio group to a sulfonyl functionality. Another method utilizes the nucleophilic substitution of α-haloacetic acids with sodium p-toluenesulfinate under controlled conditions .

These synthetic pathways provide flexibility for researchers requiring custom preparations of 4-toluenesulfonylacetic acid and its derivatives for specific applications in pharmaceutical development and organic synthesis .

Applications

Pharmaceutical Intermediates

Chemical Reactions and Behavior

4-Toluenesulfonylacetic acid participates in numerous chemical transformations, leveraging the reactivity of both its carboxylic acid and activated methylene functionalities.

Carboxylic Acid Reactions

As a carboxylic acid, 4-toluenesulfonylacetic acid undergoes typical reactions of this functional group:

-

Esterification with alcohols to form the corresponding esters

-

Amidation with amines to form amides

-

Reduction to the corresponding alcohol

-

Decarboxylation under specific conditions

The compound readily forms esters with various alcohols, as demonstrated in studies on tosyl esters of indole acetic acid and naphthalene acetic acid. These esters have shown promising antimicrobial activities against various bacterial and fungal strains through the agar well diffusion method .

Methylene Activation

The methylene group adjacent to the sulfone functionality is activated, making it susceptible to various transformations:

-

Deprotonation with bases to form a carbanion

-

Condensation with carbonyl compounds

-

Halogenation to form halogenated derivatives

-

Alkylation reactions

This activation enables the compound to serve as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical applications .

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Skin | H315: Causes skin irritation | Wear protective gloves |

| Eyes | H319: Causes serious eye irritation | Use eye protection |

| Respiratory | H335: May cause respiratory irritation | Use in well-ventilated areas |

| Storage | Store at room temperature | Keep in inert atmosphere |

The compound should be handled with appropriate personal protective equipment, including gloves and eye protection. It is recommended to store the compound in a dry environment, as exposure to moisture may lead to degradation over time. For long-term storage, an inert atmosphere is recommended to prevent oxidation .

Due to its irritant properties, work with 4-toluenesulfonylacetic acid should be conducted in well-ventilated areas or under a fume hood to minimize inhalation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume